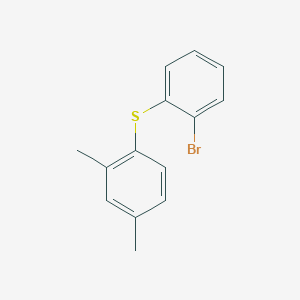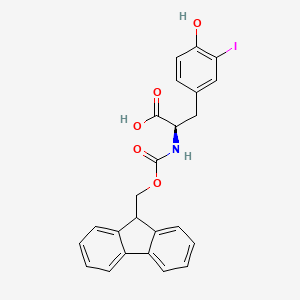
Fmoc-3-碘-D-酪氨酸-OH
描述
Fmoc-3-iodo-D-Tyr-OH, also known as (9H-Fluoren-9-yl)methoxycarbonyl-3-iodo-D-tyrosine, is a derivative of tyrosine, an amino acid. This compound is characterized by the presence of an iodine atom at the 3-position of the tyrosine ring and a fluorenylmethoxycarbonyl (Fmoc) group protecting the amino group. The molecular formula of Fmoc-3-iodo-D-Tyr-OH is C24H20INO5, and it has a molecular weight of 529.32 g/mol .
科学研究应用
Chemistry
Fmoc-3-iodo-D-Tyr-OH is widely used in the synthesis of peptides and proteins.
Biology
In biological research, Fmoc-3-iodo-D-Tyr-OH is used to study protein-protein interactions and enzyme-substrate interactions. The iodine atom serves as a radiolabel for tracking and imaging studies .
Medicine
Its ability to undergo various chemical modifications makes it a versatile building block for creating novel drug candidates .
Industry
In the industrial sector, Fmoc-3-iodo-D-Tyr-OH is used in the production of specialized peptides for research and development purposes. Its high purity and stability make it suitable for large-scale synthesis .
作用机制
Target of Action
Fmoc-3-iodo-D-Tyr-OH is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis . The primary targets of this compound are the proteins and peptides that incorporate tyrosine during their synthesis .
Mode of Action
The compound Fmoc-3-iodo-D-Tyr-OH is used in solid-phase peptide synthesis (SPPS) as a protecting group for the amino acid tyrosine . The 9-Fluorenylmethoxycarbonyl (Fmoc) group protects the amino group of tyrosine during peptide bond formation, allowing for the controlled assembly of peptides . The Fmoc group is base-labile, meaning it can be removed under basic conditions, a property that is utilized in the final stages of peptide synthesis .
Biochemical Pathways
The use of Fmoc-3-iodo-D-Tyr-OH in peptide synthesis impacts the biochemical pathways involved in protein synthesis and modification . Specifically, it allows for the controlled assembly of peptides, including the incorporation of tyrosine at specific locations. This can influence the structure and function of the resulting proteins, affecting various biochemical pathways depending on the nature of the specific protein being synthesized .
Pharmacokinetics
The pharmacokinetics of Fmoc-3-iodo-D-Tyr-OH, like other Fmoc-protected amino acids, are largely determined by its use in peptide synthesis rather than its behavior as a free compound . As part of a synthesized peptide, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties would be determined by the properties of the peptide as a whole.
Result of Action
The primary result of the action of Fmoc-3-iodo-D-Tyr-OH is the successful synthesis of peptides with specific sequences . By protecting the amino group of tyrosine, it allows for the controlled assembly of peptides, which can then be used in further biochemical reactions or as therapeutic agents .
Action Environment
The action of Fmoc-3-iodo-D-Tyr-OH is typically carried out in a controlled laboratory environment during the process of peptide synthesis . Factors such as temperature, pH, and the presence of other reactants can influence its efficacy and stability . For instance, the Fmoc group is stable under acidic conditions but can be removed under basic conditions, which is utilized in the deprotection steps of peptide synthesis .
生化分析
Biochemical Properties
Fmoc-3-iodo-D-Tyr-OH is involved in several biochemical reactions, primarily in the synthesis of peptides. The Fmoc group protects the amino group of tyrosine, allowing for selective reactions at other sites. This compound interacts with various enzymes and proteins, including proteases and kinases. Proteases can cleave the Fmoc group, while kinases may phosphorylate the tyrosine residue, altering its biochemical properties and interactions .
Cellular Effects
Fmoc-3-iodo-D-Tyr-OH influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can affect the phosphorylation state of proteins, thereby modulating signal transduction pathways. This compound may also impact gene expression by altering the activity of transcription factors and other regulatory proteins. Additionally, Fmoc-3-iodo-D-Tyr-OH can influence cellular metabolism by interacting with enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of Fmoc-3-iodo-D-Tyr-OH involves its interaction with biomolecules at the molecular level. The Fmoc group can be removed by base treatment, exposing the amino group of tyrosine for further reactions. The iodine atom in the compound can participate in halogen bonding, influencing the binding interactions with other biomolecules. Fmoc-3-iodo-D-Tyr-OH can also act as an inhibitor or activator of enzymes, depending on the specific biochemical context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-3-iodo-D-Tyr-OH can change over time. The compound is relatively stable under standard storage conditions but may degrade when exposed to heat or light. Long-term studies have shown that Fmoc-3-iodo-D-Tyr-OH can have sustained effects on cellular function, including prolonged alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of Fmoc-3-iodo-D-Tyr-OH vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular processes, while higher doses can lead to significant changes in cell signaling and metabolism. Toxic or adverse effects may occur at very high doses, including potential disruptions in thyroid hormone synthesis due to the presence of the iodine atom .
Metabolic Pathways
Fmoc-3-iodo-D-Tyr-OH is involved in several metabolic pathways, particularly those related to tyrosine metabolism. The compound can be metabolized by enzymes such as tyrosine hydroxylase and monoamine oxidase, leading to the production of various metabolites. These metabolic processes can influence the overall metabolic flux and levels of specific metabolites within cells .
Transport and Distribution
Within cells and tissues, Fmoc-3-iodo-D-Tyr-OH is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biochemical activity. The Fmoc group may also play a role in the transport and distribution of the compound by affecting its solubility and stability .
Subcellular Localization
The subcellular localization of Fmoc-3-iodo-D-Tyr-OH is influenced by targeting signals and post-translational modifications. The compound may be directed to specific cellular compartments or organelles, such as the nucleus or mitochondria, where it can exert its effects on cellular function. The presence of the iodine atom and the Fmoc group can also impact the localization and activity of the compound within cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-3-iodo-D-Tyr-OH typically involves the iodination of Fmoc-D-tyrosine. The process begins with the protection of the amino group of D-tyrosine using the Fmoc group. This is followed by the selective iodination of the tyrosine ring at the 3-position. The reaction conditions often involve the use of iodine and a suitable oxidizing agent, such as sodium iodide, in an organic solvent .
Industrial Production Methods
Industrial production of Fmoc-3-iodo-D-Tyr-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. These methods ensure high purity and yield of the final product .
化学反应分析
Types of Reactions
Fmoc-3-iodo-D-Tyr-OH undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction Reactions: The phenolic hydroxyl group can undergo oxidation to form quinones, while reduction reactions can convert the iodine atom to a hydrogen atom.
Common Reagents and Conditions
Substitution Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of various substituted tyrosine derivatives.
Oxidation Reactions: Formation of quinones.
Reduction Reactions: Formation of deiodinated tyrosine derivatives.
相似化合物的比较
Similar Compounds
- Fmoc-3-iodo-L-Tyrosine
- Fmoc-D-3-iodophenylalanine
- Fmoc-D-thyroxine
- Fmoc-3,5-diiodo-L-tyrosine
Uniqueness
Fmoc-3-iodo-D-Tyr-OH is unique due to its specific stereochemistry (D-configuration) and the presence of the iodine atom at the 3-position. This configuration allows for distinct interactions in biological systems and unique chemical reactivity compared to its L-configuration counterparts .
属性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3-iodophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20INO5/c25-20-11-14(9-10-22(20)27)12-21(23(28)29)26-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,27H,12-13H2,(H,26,30)(H,28,29)/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJAMVZQFHAZAE-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C=C4)O)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20INO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


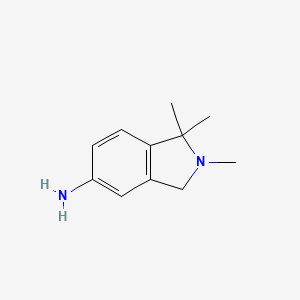
![9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B1442662.png)
![1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B1442665.png)
![tert-Butyl 3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoate](/img/structure/B1442667.png)

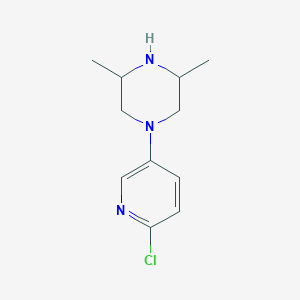
![4-[2-(N-BOC-N-Methyl)aminoethyl]phenylboronic acid](/img/structure/B1442671.png)


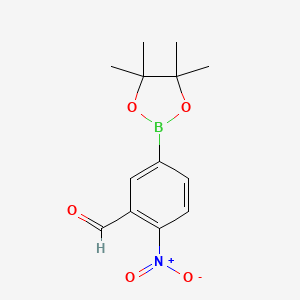
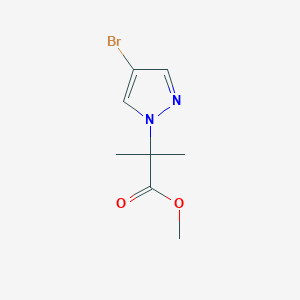
![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B1442681.png)

